molecular formula C9H6F2N2 B2738710 3-(2,4-Difluorophenyl)Pyrazole CAS No. 474707-70-5

3-(2,4-Difluorophenyl)Pyrazole

Cat. No. B2738710
CAS RN: 474707-70-5
M. Wt: 180.158
InChI Key: BQADOWRGYCGUND-UHFFFAOYSA-N
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Description

“3-(2,4-Difluorophenyl)Pyrazole” is a chemical compound with the molecular weight of 180.16 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(2,4-Difluorophenyl)Pyrazole”, has been a subject of interest in medicinal chemistry. Various methods have been developed for the synthesis of pyrazole derivatives, including the use of silver-mediated [3 + 2] cycloaddition, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride, and the use of dialkyl azodicarboxylates with substituted propargylamines .


Molecular Structure Analysis

The molecular structure of “3-(2,4-Difluorophenyl)Pyrazole” can be represented by the InChI code: 1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H, (H,12,13) .


Physical And Chemical Properties Analysis

“3-(2,4-Difluorophenyl)Pyrazole” is a solid substance at ambient temperature . It has a molecular weight of 180.16 .

Scientific Research Applications

Antifungal, Anti-Inflammatory, and Antioxidant Agents

A series of difluoro phenyl pyrazole chalcone was prepared and investigated for their antifungal, anti-inflammatory, and antioxidant activity . The compounds exhibited promising antifungal activity at MIC of 25 and 50 μg/mL against selected human pathogenic fungi . They also showed good anti-inflammatory activities comparable to the standard drug diclofenac sodium . Furthermore, they showed good hydrogen peroxide scavenging potential as compared to the butylated hydroxyl toluene .

Inhibitors of Receptor Activator of NF-κ°B Ligand (RANKL)-Induced Osteoclastogenesis

The compound “5-(2′,4′-difluorophenyl)-salicylanilides” has been discovered as new inhibitors of receptor activator of NF-κ°B ligand (RANKL)-induced osteoclastogenesis . This application is particularly relevant in the field of bone health and osteoporosis treatment .

Biological and Biochemical Research

The compound “Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate” is an important organic compound used in scientific research and development. It is a versatile compound with a wide range of applications, from biological and biochemical research to chemical synthesis.

Production of Pharmaceuticals

The compound “Ethyl 2-(2,4-difluorophenyl)-2,2-difluoroacetate” is also used in the production of pharmaceuticals. This highlights the importance of this compound in the pharmaceutical industry.

Antimicrobial Agents

The compound “1-(2,4-Difluorophenyl)biguanide hydrochloride” is a versatile material extensively used in scientific research. One of its applications is as an antimicrobial agent.

Bioactive Compounds

The compound “1-(2,4-Difluorophenyl)biguanide hydrochloride” is also used in the development of bioactive compounds. These compounds have biological effects and are used in various fields such as drug discovery and development.

Safety and Hazards

“3-(2,4-Difluorophenyl)Pyrazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid prolonged or repeated exposure, remove contaminated clothing and wash before reuse, and wash thoroughly after handling .

properties

IUPAC Name

5-(2,4-difluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQADOWRGYCGUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorophenyl)-1H-pyrazole

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